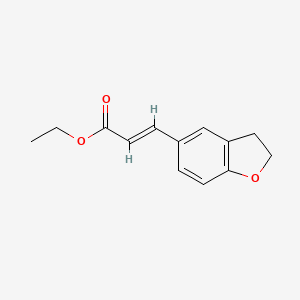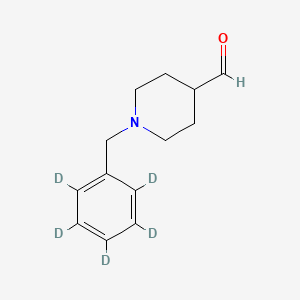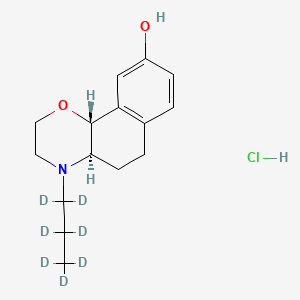
Naxagolide-d7 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naxagolide-d7 Hydrochloride is a deuterated form of Naxagolide Hydrochloride, a potent dopamine D2-receptor agonist. This compound is primarily used in scientific research, particularly in the study of extrapyramidal disorders and as an antiparkinsonian drug . The molecular formula of this compound is C15H15D7ClNO2, and it has a molecular weight of 290.84 .
Vorbereitungsmethoden
The synthesis of Naxagolide-d7 Hydrochloride involves the incorporation of deuterium atoms into the Naxagolide molecule. The synthetic route typically includes the following steps:
Deuteration of Propyl Group: The propyl group in Naxagolide is replaced with a deuterated propyl group (D7-propyl).
Formation of Hydrochloride Salt: The deuterated Naxagolide is then converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods for this compound are similar to those used for other deuterated compounds, involving high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms .
Analyse Chemischer Reaktionen
Naxagolide-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The deuterated propyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Naxagolide-d7 Hydrochloride is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in studies of dopamine receptor interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool for drug metabolism studies
Wirkmechanismus
Naxagolide-d7 Hydrochloride exerts its effects by acting as an agonist at dopamine D2 receptors. This interaction stimulates the receptors, leading to increased dopamine signaling in the brain. The compound’s mechanism of action involves binding to the dopamine D2 receptor, activating intracellular signaling pathways that regulate motor control and other neurological functions .
Vergleich Mit ähnlichen Verbindungen
Naxagolide-d7 Hydrochloride is unique due to its deuterated structure, which provides enhanced stability and allows for more precise analytical studies. Similar compounds include:
Naxagolide Hydrochloride: The non-deuterated form, used for similar research purposes.
Dopazinol-d7 Hydrochloride: Another deuterated dopamine agonist with similar applications.
Propyl-9-hydroxynaphthoxazine-d7 Hydrochloride: A structurally related compound with comparable pharmacological properties
This compound stands out due to its specific deuterium labeling, making it a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
(4aR,10bR)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1/i1D3,2D2,7D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEACMQMRLNNIL-OMARECDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

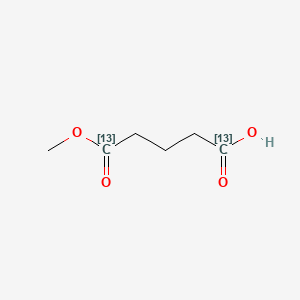
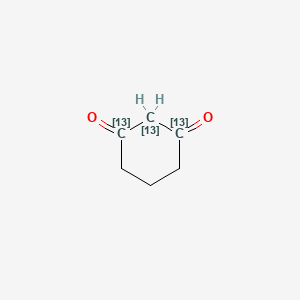
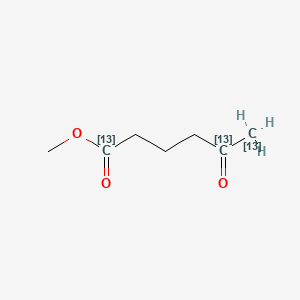


![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)

